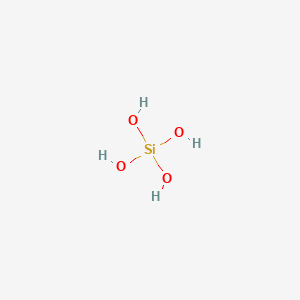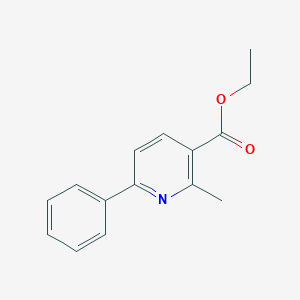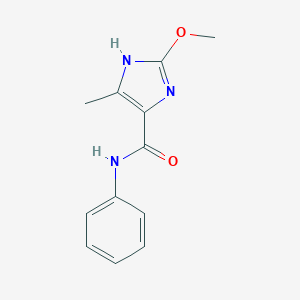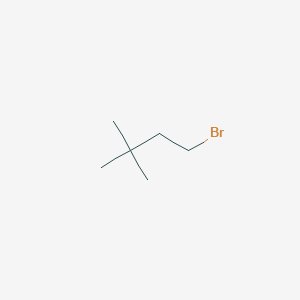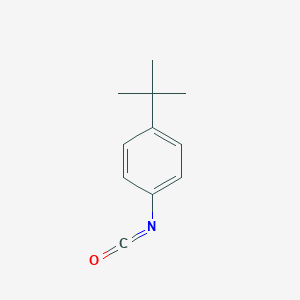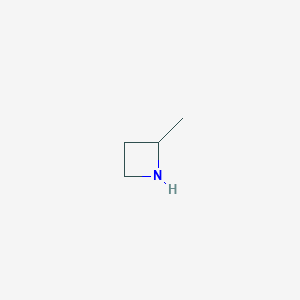
2-Methylazetidine
Vue d'ensemble
Description
Synthesis Analysis
Two orthogonal routes for preparing (S)-2-methylazetidine as a bench stable, crystalline ®-(−)-CSA salt have been presented . One route features the in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring, while the second route involves chemoselective reduction of N-Boc azetidine-2-carboxylic acid .Molecular Structure Analysis
The molecular structure of 2-Methylazetidine consists of a four-membered ring with one nitrogen atom and three carbon atoms . The presence of the nitrogen atom makes it a heterocyclic compound .Chemical Reactions Analysis
Azetidines, including 2-Methylazetidine, have been prepared by various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .Physical And Chemical Properties Analysis
2-Methylazetidine has a density of 0.8±0.1 g/cm3, a boiling point of 74.1±8.0 °C at 760 mmHg, and a vapour pressure of 110.9±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 31.5±3.0 kJ/mol and a flash point of -17.3±16.5 °C . The index of refraction is 1.417, and it has a molar refractivity of 21.9±0.3 cm3 .Applications De Recherche Scientifique
Synthesis of (S)-2-Methylazetidine
(S)-2-Methylazetidine can be synthesized using two orthogonal routes . One route involves the in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring . The second route involves chemoselective reduction of N-Boc azetidine-2-carboxylic acid . Both sequences afford the desired product in good overall yields (61% and 49%) and high enantiomeric excess (>99% ee), avoid column chromatography, and are suitable for large-scale production .
Synthesis of (S)-2-Methylazetidine®-(−)-Camphorsulfonate (CSA)
Smith and co-workers have reported the synthesis of (S)-2-methylazetidine®-(−)-camphorsulfonate (CSA) from 1,3-butanediol . The synthetic protocol involved an initial mesylation of ®-(−)-1,3-butanediol to yield bis-mesylated product which on treatment with benzylamine afforded the desired azetidine in 53% yield .
Amino Acid Surrogates
Azetidines, including 2-Methylazetidine, are apt as amino acid surrogates . This makes them valuable in peptidomimetic and nucleic acid chemistry .
Catalytic Processes
Azetidines are used in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
Ring-Opening and Expansion Reactions
Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Heterocyclic Synthons
Azetidines, including 2-Methylazetidine, are versatile as heterocyclic synthons . They are used in the development of synthetic strategies towards functionalized azetidines .
Safety and Hazards
2-Methylazetidine should be handled in accordance with good industrial hygiene and safety practice . It is recommended to ensure adequate ventilation and set up emergency exits and the risk-elimination area . Eye and face protection should be worn, such as tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) .
Orientations Futures
Mécanisme D'action
- The reactivity of azetidines, including 2-Methylazetidine , is influenced by the considerable ring strain they possess. Despite this strain, azetidines are more stable than related aziridines. This stability allows for easier handling and unique reactivity under appropriate conditions .
Mode of Action
Propriétés
IUPAC Name |
2-methylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBWPRNUXWYLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336393, DTXSID70903791 | |
| Record name | 2-Methylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_4542 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylazetidine | |
CAS RN |
19812-49-8 | |
| Record name | 2-Methylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes available for producing enantiomerically pure (S)-2-methylazetidine?
A1: Two distinct synthetic pathways have been reported for the production of (S)-2-methylazetidine as a stable, crystalline (R)-(-)-camphorsulfonic acid salt []. The first method utilizes an in situ formation and cyclization of a 1,3-bis-triflate to construct the azetidine ring. The second approach involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid. Both methods yield the target compound in good overall yields and high enantiomeric excess, exceeding 99% ee []. Importantly, these scalable syntheses avoid tedious purification techniques like column chromatography, making them suitable for large-scale production.
Q2: How does the stereochemistry of 7-(3-amino-2-methyl-1-azetidinyl)quinolones influence their antibacterial activity?
A2: Research has shown that the stereochemistry of the 7-(3-amino-2-methyl-1-azetidinyl) moiety significantly impacts the antibacterial activity of quinolone and naphthyridine derivatives []. Specifically, the (2S,3R) configuration of this group consistently demonstrated superior in vitro and in vivo efficacy compared to other stereoisomers. This highlights the critical role of stereochemistry in optimizing the biological activity of this class of antibacterial agents [].
Q3: Can microorganisms be utilized for the enantioselective synthesis of azetidine-2-carboxylic acid derivatives?
A3: Yes, biotransformations using whole-cell catalysts like Rhodococcus erythropolis AJ270 offer a highly efficient and enantioselective route to access chiral azetidine-2-carboxylic acids and their amide derivatives from racemic precursors []. The impressive enantioselectivity, often exceeding 99.5% ee, stems from the combined action of a highly active but non-enantioselective nitrile hydratase and a highly R-enantioselective amidase within the microbial cells []. This approach demonstrates the potential of biocatalysis for producing valuable chiral building blocks.
Q4: How has mass spectrometry been employed to study azetidine derivatives?
A4: Mass spectrometry has proven to be a valuable tool for analyzing the fragmentation patterns of azetidine and its derivatives, including N-halo, N-tosyl, and methylene-bis-azetidine compounds []. These studies have provided insights into the characteristic fragmentation pathways of these molecules, often proceeding through the open form of the molecular ion []. This information is crucial for structural elucidation and understanding the behavior of azetidine derivatives.
Q5: What is the absolute configuration of (+)-2-methylazetidine hydrobromide?
A5: The absolute configuration of (+)-2-methylazetidine hydrobromide has been unequivocally determined as S through X-ray crystallography []. This analysis revealed a bent conformation for the azetidine ring, characterized by a dihedral angle of 153° across the non-nitrogen atoms []. This structural information is essential for understanding the conformational preferences and potential interactions of this molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



